molecular formula C12H21NO3 B13570190 Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13570190
M. Wt: 227.30 g/mol
InChI Key: TXQVFWQEKMBQMM-GUBZILKMSA-N
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Description

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification and crystallization to obtain the final product in a solid form. The compound is stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved .

Scientific Research Applications

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

TXQVFWQEKMBQMM-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O

Origin of Product

United States

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